2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
CAS No.: 67029-74-7
Cat. No.: VC1997592
Molecular Formula: C8H6Br2O2
Molecular Weight: 293.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67029-74-7 |
|---|---|
| Molecular Formula | C8H6Br2O2 |
| Molecular Weight | 293.94 g/mol |
| IUPAC Name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 |
| Standard InChI Key | FZIUHYVCSFQKFC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(=O)CBr)O |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)CBr)O |
Introduction
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is a chemical compound with the CAS number 67029-74-7 and the molecular formula C8H6Br2O2. It is also known by several synonyms, including 5-bromo-2-hydroxyphenacyl bromide and 2,5'-dibromo-2'-hydroxyacetophenone . This compound has garnered significant attention in biochemical and pharmaceutical research due to its unique chemical structure and biological activities.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 67029-74-7 |
| Molecular Formula | C8H6Br2O2 |
| Molecular Weight | 293.94 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone typically involves the bromination of 2-hydroxyacetophenone under controlled conditions. Reagents such as copper(II) bromide are often used in organic solvents like ethyl acetate or chloroform.
Biological Activities
This compound exhibits diverse biological activities, including antibacterial, antiviral, and antioxidant properties. It has been studied for its cytotoxic effects against cancer cell lines, showcasing its potential in pharmaceutical applications .
Antibacterial Activity Table
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 - 15 | 1.563 - 6.25 |
Biochemical Analysis
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone interacts with various enzymes and proteins, influencing their activity. It has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator.
Cellular Effects
The compound influences cell signaling pathways, particularly those involved in stress responses and apoptosis. Its effects on cells are multifaceted, with implications for cellular function and survival.
Metabolic Pathways and Transport
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play roles in oxidative stress responses and detoxification processes. Its transport and distribution within cells and tissues are mediated by specific transporters and binding proteins.
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